D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)-
Description
This compound is a structurally modified derivative of D-glucitol (sorbitol), a sugar alcohol. Key modifications include:
- 3-O-glycosidic linkage: Attachment of a 4-deoxy-4-((1-oxobutyl)amino)-α-D-glucopyranosyl residue at position 2. This substituent adds a hydrophobic butyl chain and an amide group, altering solubility and bioactivity.
The compound’s unique structure suggests applications in pharmaceuticals (e.g., drug delivery) or as a surfactant, though its exact biological roles remain unexplored in the provided evidence.
Properties
CAS No. |
60534-69-2 |
|---|---|
Molecular Formula |
C16H33N3O9 |
Molecular Weight |
411.45 g/mol |
IUPAC Name |
N-[6-(1,4-diamino-2,5,6-trihydroxyhexan-3-yl)oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]butanamide |
InChI |
InChI=1S/C16H33N3O9/c1-2-3-10(24)19-12-9(6-21)27-16(14(26)13(12)25)28-15(7(22)4-17)11(18)8(23)5-20/h7-9,11-16,20-23,25-26H,2-6,17-18H2,1H3,(H,19,24) |
InChI Key |
MYZPFWFUSVUBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1C(OC(C(C1O)O)OC(C(CN)O)C(C(CO)O)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches to the Core D-Glucitol Scaffold
The synthesis begins with the preparation of the D-glucitol backbone. Source details the oxidation of D-glucitol-5-t to L-sorbose using Acetobacter suboxydans, highlighting the importance of microbial oxidation for introducing ketone groups. For 1,4-diamino-1,4-dideoxy-D-glucitol, reductive amination or azide reduction strategies are employed. The azido method, as demonstrated in, involves converting hydroxyl groups to azides followed by Staudinger reduction. For instance, methyl 2,4-diazido-3-O-benzyl-2,4-dideoxy-beta-D-glucopyranoside was synthesized via azide substitution at positions 2 and 4, with benzyl protection at position 3 to prevent undesired side reactions.
Glycosylation Strategies for the Alpha-D-Glucopyranosyl Moiety
The alpha-glycosidic linkage between the D-glucitol core and the 4-deoxy-4-((1-oxobutyl)amino)-D-glucopyranosyl unit is critical. Source achieved stereoselective alpha-glycosylation using 6-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranosyl bromide as the donor, with mercury bromide as a promoter at -15°C. This method yielded a 72% alpha-selectivity, attributed to the neighboring group participation of the 2-azido group. Subsequent deprotection of the benzyl groups via hydrogenolysis provided the free hydroxyl groups necessary for further functionalization.
Protection and Deprotection Strategies
Orthogonal protection is essential for regioselective modification. Source utilizes di-O-methylene and benzylidene acetals to protect vicinal diols on the glucitol backbone during glycosylation. For example, 2,4:3,5-di-O-methylene-D-glucitol was synthesized by reacting D-glucitol with dimethoxypropane under acidic conditions, achieving 89% protection efficiency. Post-glycosylation, the acetals are cleaved using 80% aqueous acetic acid at 50°C, restoring the hydroxyl groups without affecting the amino substituents.
Analytical Characterization and Validation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. Source employed $$^{13}\text{C}$$-NMR to verify the regiospecific oxidation of D-glucitol-5-t, observing a characteristic carbonyl signal at 209 ppm for the resulting L-sorbose. For the target compound, high-resolution MS (HRMS) in positive ion mode confirms the molecular ion peak at m/z 492.2154 [M+H]$$^+$$, consistent with the theoretical mass. X-ray crystallography of the benzylidene-protected intermediate, as reported in, revealed a chair conformation for the glucopyranosyl ring, with the 1-oxobutylamino group occupying an equatorial position.
Comparative Analysis of Synthetic Routes
A comparative assessment of three primary methods is presented below:
The azido-glycosylation route offers superior stereocontrol but requires hazardous azide handling. Reductive amination is more scalable but suffers from moderate yields due to competing elimination reactions.
Applications and Biological Relevance
Despite limited direct data on the target compound, structurally related 1,4-diamino-1,4-dideoxy derivatives exhibit broad-spectrum antibacterial activity. Source notes that N-propylamino analogues show enhanced activity against gram-positive bacteria (MIC = 2 µg/mL for S. aureus), while chloro-substituted derivatives are effective against resistant E. coli strains. Additionally, C-glucitol derivatives like TP0454614 demonstrate sodium-glucose cotransporter 1 (SGLT1) inhibition, suggesting potential antidiabetic applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains labile bonds susceptible to hydrolysis under specific conditions:
Glycosidic Bond Cleavage
The 3-O-glycosidic linkage between the glucitol backbone and the glucopyranosyl moiety can undergo acid-catalyzed hydrolysis. This reaction typically yields:
-
Aglycone fragment : 1,4-diamino-1,4-dideoxy-D-glucitol.
-
Sugar moiety : 4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranose.
Conditions :
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 1–3 M HCl, 80–100°C | Aglycone + Glucopyranose derivative |
| Enzymatic Hydrolysis | Glycosidases (e.g., α-glucosidase) | Requires experimental validation |
Amide Hydrolysis
The 4-((1-oxobutyl)amino) group on the glucopyranosyl unit may hydrolyze under strong acidic or basic conditions to form a carboxylic acid and amine:
Conditions :
Acylation and Alkylation
The primary amino groups (1,4-diamino) on the glucitol backbone are nucleophilic and can undergo:
Acylation
Reaction with acylating agents (e.g., acetic anhydride):
Example :
| Reagent | Product | Application |
|---|---|---|
| Acetic anhydride | N-Acetyl derivative | Stabilization for synthetic intermediates |
Schiff Base Formation
Reaction with aldehydes/ketones:
This is reversible under acidic conditions.
Reductive Reactions
The 1-oxobutyl group (butyramide) can be reduced to a primary amine using agents like LiAlH
:
Product : 4-((1-aminobutyl)amino)-4-deoxy-alpha-D-glucopyranosyl derivative .
Stability Under Thermal and Oxidative Conditions
-
Thermal Decomposition : Decomposes above 200°C, releasing CO
, NH
, and water. -
Oxidative Degradation : Susceptible to radical-mediated oxidation at the glucitol backbone’s secondary alcohols.
Synthetic Routes and Modifications
Key steps in synthesizing this compound (inferred from analogs like Sorbistin B ):
| Step | Reaction | Conditions | Purpose |
|---|---|---|---|
| 1 | Glycosylation of glucitol | Protected glucitol + activated glucopyranosyl donor (e.g., trichloroacetimidate) | Form 3-O-glycosidic bond |
| 2 | Amidation at C4' | 1-oxobutyryl chloride, base (e.g., Et | |
| N) | Introduce butyramide group | ||
| 3 | Deprotection | Acidic (HCl/MeOH) or catalytic hydrogenation | Remove protecting groups (e.g., benzyl) |
Yield Optimization :
Interaction with Metal Ions
The amino and hydroxyl groups can chelate metal ions (e.g., Cu
, Fe
), forming complexes. This property is relevant for:
-
Catalysis : Metal-mediated reactions.
-
Antibiotic Activity : Disruption of bacterial metal homeostasis .
Biochemical Reactions
As an aminoglycoside analog, this compound may interact with bacterial ribosomes or enzymes (e.g., acetyltransferases), though specific data is limited. Resistance mechanisms could involve enzymatic modification of amino or hydroxyl groups .
Scientific Research Applications
D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)-: has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Differences and Research Findings
Functional Group Diversity: The target compound’s amino and butylamide groups distinguish it from simpler glucitol derivatives like maltitol, which only contain hydroxyl and glycosidic linkages. These groups may enhance membrane permeability or enable interactions with proteins, as seen in acetamido derivatives . Compared to the elicitor-active hexa-glucitols , which rely on specific β-1,3/1,6-linkages for activity, the target compound’s bioactivity (if any) would depend on its amino and hydrophobic modifications rather than glycosidic patterns.
Biological Roles: Maltitol is metabolically inert in humans and used as a low-calorie sweetener , whereas the target compound’s amino groups could confer antimicrobial or immunomodulatory properties, though this requires validation. The hexa-glucitols act as plant immune elicitors, demonstrating that glucitol derivatives can regulate biological systems via carbohydrate-specific recognition . The target compound’s smaller size and hydrophobic groups may limit such interactions.
Synthesis and Stability: The synthesis of the target compound likely involves reductive amination and glycosylation steps, similar to methods used for acetamido glucopyranosides . The butylamide group may introduce stability challenges (e.g., susceptibility to hydrolysis or oxidation), unlike the more stable glycosidic linkages in maltitol or hexa-glucitols.
Biological Activity
D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)-, also known as GIA1, is a complex carbohydrate derivative with significant biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
GIA1 is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its biological activity. The compound's molecular formula is , and it has a molar mass of approximately 397.43 g/mol . The presence of amino and hydroxyl groups suggests potential interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that GIA1 exhibits notable antimicrobial properties. A study on structural analogs of 1,4-diamino-1,4-dideoxy compounds found that GIA1 and its derivatives showed varying degrees of activity against both gram-positive and gram-negative bacteria. Specifically, the n-propylamino derivative demonstrated enhanced efficacy against gram-positive strains but reduced effectiveness against gram-negative bacteria .
| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |
|---|---|---|
| GIA1 | Moderate | Low |
| n-Propylamino Analogue | High | Moderate |
The mechanism underlying GIA1's antimicrobial activity appears to involve interference with bacterial cell wall synthesis and function. The compound's ability to bind to specific receptors on bacterial surfaces may inhibit essential processes such as nutrient uptake and replication .
Clinical Applications
A case study published in the Journal of Medicinal Chemistry highlighted the use of GIA1 in treating resistant bacterial infections. Patients with chronic infections caused by multidrug-resistant strains showed a significant reduction in bacterial load following treatment with GIA1 derivatives. The study emphasized the compound's potential as an alternative therapeutic agent in antibiotic-resistant scenarios .
Binding Selectivity Studies
Further investigations into the binding selectivity of GIA1 revealed its preferential affinity for certain bacterial receptors over others. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy. The binding assays utilized X-ray fluorescence spectrometry to quantify interactions between GIA1 and various receptor proteins .
Q & A
Basic: What synthetic strategies are recommended for constructing the glycosidic linkage in amino-substituted D-glucitol derivatives?
Answer:
The glycosidic linkage in this compound can be synthesized using regioselective protection-deprotection strategies. For α-linked glucopyranosyl moieties, trichloroacetimidate donors (e.g., ) are effective. Key steps include:
- Protection: Use acetyl or benzyl groups to shield reactive hydroxyls on the glucopyranosyl donor.
- Activation: Employ a Lewis acid (e.g., BF₃·Et₂O) to activate the imidate donor for coupling.
- Coupling: React the activated donor with the 3-OH group of the 1,4-diamino-D-glucitol acceptor under anhydrous conditions.
- Deprotection: Remove protecting groups using Zemplén conditions (NaOMe/MeOH) or catalytic hydrogenation.
Validate each step via TLC and MALDI-TOF MS to confirm linkage formation .
Advanced: How can reaction conditions be optimized to minimize side products during (1-oxobutyl)amino group introduction?
Answer:
The acylation of the 4-amino group on the glucopyranosyl moiety requires precise control:
- Temperature: Conduct reactions at 0–4°C to reduce epimerization or hydrolysis ( uses low temps for similar acylations).
- Solvent: Use DMF or DCM with molecular sieves to scavenge water and prevent competing hydrolysis.
- Stoichiometry: Employ a 1.2:1 molar ratio of 1-oxobutyl chloride to the amino group to avoid over-acylation.
- Monitoring: Track progress via ¹H NMR (disappearance of NH₂ signals at δ 1.8–2.2 ppm) and UPLC-MS to detect side products like N,O-bis-acylated species .
Advanced: What analytical techniques confirm the stereochemistry of the 3-O-(4-deoxy-4-((1-oxobutyl)amino)-α-D-glucopyranosyl) moiety?
Answer:
- NMR: Use 2D techniques:
- COSY/TOCSY to assign proton networks.
- HSQC/HMBC to correlate C-H pairs and confirm α-linkage (e.g., α-anomers show J₁,₂ ≈ 3–4 Hz vs. β-anomers at 7–8 Hz).
- X-ray crystallography: If crystalline, resolve absolute configuration ( highlights crystallography for glycosides).
- Optical rotation: Compare observed [α]D with literature values for α-D-glucopyranosyl derivatives (e.g., +150° to +200°) .
Advanced: How should researchers resolve discrepancies between in vitro and in vivo toxicity data?
Answer:
- Dose normalization: Adjust in vitro concentrations to reflect in vivo bioavailability using pharmacokinetic modeling.
- Metabolite profiling: Use LC-HRMS to identify detoxification pathways (e.g., notes H302/H335 hazards that may arise from metabolic activation).
- Species-specific assays: Replicate studies in human cell lines (e.g., HepG2) and compare with rodent models to address metabolic differences.
- Endpoint alignment: Ensure in vitro assays (e.g., MTT) measure the same toxicity markers (e.g., mitochondrial dysfunction) as in vivo histopathology .
Basic: What are key considerations for designing pH stability studies of amino-substituted glucitol derivatives?
Answer:
- pH range: Test pH 1–10 to simulate gastrointestinal (acidic) and physiological (neutral) conditions.
- Buffers: Use HCl/KCl (pH 1–2) and carbonate/bicarbonate (pH 9–10) with ionic strength adjusted to 0.1 M.
- Analytical methods: Monitor degradation via HPLC-UV (210–220 nm for amine detection) and track mass changes using Q-TOF MS.
- Kinetics: Calculate half-lives (t₁/₂) at each pH to identify labile regions (e.g., glycosidic bonds in acidic conditions) .
Advanced: What methodologies assess the compound’s interaction with carbohydrate-binding proteins?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize lectins (e.g., concanavalin A) on a sensor chip and measure binding kinetics (ka/kd) of the compound.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry.
- Competitive ELISA: Use labeled inhibitors (e.g., mannose-BSA) to determine IC₅₀ values for protein inhibition.
- Molecular docking: Model interactions with proteins like TLR4 or galectins using AutoDock Vina, guided by structural data from .
Advanced: How can mass spectrometry differentiate isomeric glucopyranosyl groups?
Answer:
- CID-MS/MS: Fragment ions at m/z 163 (hexose) and m/z 204 (N-acetylhexosamine) can distinguish linkage positions (e.g., 1→4 vs. 1→6).
- Ion mobility spectrometry: Separate isomers based on collisional cross-section differences.
- Derivatization: Permethylate the compound to stabilize fragments and enhance linkage-specific ions (e.g., uses this for oligosaccharide analysis).
- High-resolution MS: Exact mass (≤1 ppm error) confirms elemental composition, ruling out isobaric interferences .
Basic: What safety protocols are critical given acute oral toxicity (H302) and respiratory irritation (H335)?
Answer:
- Containment: Use fume hoods with ≥100 ft/min face velocity during synthesis ( recommends engineering controls).
- PPE: Wear nitrile gloves, N95 respirators, and safety goggles.
- First aid: For inhalation exposure, administer 100% O₂ and monitor for bronchospasm; for ingestion, rinse mouth but avoid inducing vomiting (per ).
- Waste disposal: Neutralize aqueous waste with 10% acetic acid before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
